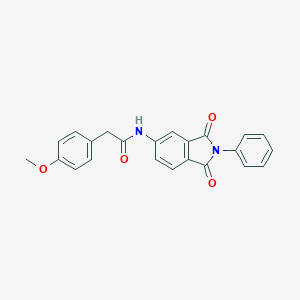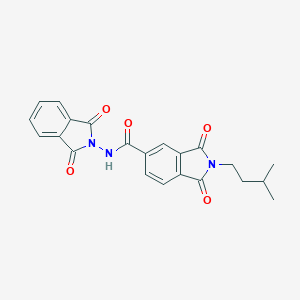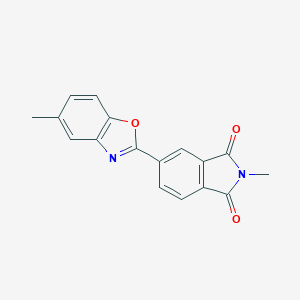![molecular formula C18H14N2O5 B303179 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X involves its interaction with specific enzymes and proteins in the body. As mentioned earlier, it inhibits the activity of COX-2 and ALS, which are involved in inflammation, cancer, and weed growth. It has also been found to interact with the protein tubulin, which is involved in the formation of microtubules, a component of the cytoskeleton of cells. This interaction leads to the disruption of microtubule formation and cell division, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X has been found to have various biochemical and physiological effects in the body. It has been found to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, it has been found to inhibit the growth of weeds by targeting specific enzymes involved in their biosynthesis.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X is its synthetic nature, which allows for the production of large quantities for research purposes. It also has a well-defined chemical structure, which allows for easy characterization and identification. However, one of the limitations of 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X is its potential toxicity, which requires careful handling and disposal in lab experiments.
Future Directions
There are several future directions for the research on 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X. One direction is the further study of its potential applications in medicine, particularly as an anti-inflammatory and anti-cancer agent. Another direction is the study of its potential use as a building block for the synthesis of functionalized polymers and materials. Additionally, the study of its potential use as a herbicide could lead to the development of more effective and environmentally friendly weed control methods.
In conclusion, 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X is a synthetic compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X could lead to the development of new drugs, materials, and weed control methods.
Synthesis Methods
The synthesis of 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X involves the condensation of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous conditions and yields 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X as a white crystalline solid.
Scientific Research Applications
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In the field of agriculture, 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by targeting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids.
In the field of material science, 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid X has been studied for its potential use as a building block for the synthesis of functionalized polymers and materials.
properties
Product Name |
2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C18H14N2O5/c21-15(19-14-8-4-3-7-13(14)18(24)25)9-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2,(H,19,21)(H,24,25) |
InChI Key |
FGYQJEMKAIEUBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)



![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)
![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)

![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)